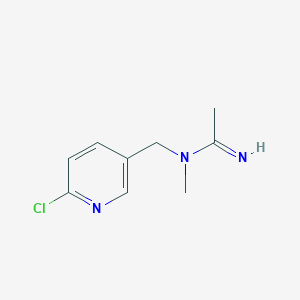

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide

Description

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (CAS: 365441-66-3) is an acetimidamide derivative featuring a 6-chloropyridinylmethyl backbone substituted with a methyl group and an acetimidamide moiety. This compound is structurally related to neonicotinoid insecticides, particularly acetamiprid, but lacks the cyanoimino group characteristic of active neonicotinoids . It has been identified as a reference material in pesticide metabolism studies and is utilized in analytical chemistry for tracking degradation pathways of chloropyridinyl compounds .

Key physicochemical properties (derived from analogs and related data):

- Molecular Formula: C₉H₁₃ClN₃

- Molecular Weight: 210.68 g/mol

- Structural Features:

- 6-Chloropyridin-3-ylmethyl group (provides aromaticity and halogen-mediated lipophilicity).

- Methyl and acetimidamide substituents (influence solubility and reactivity).

The compound is often synthesized via demethylation or hydrolysis of parent neonicotinoids like acetamiprid . Its hydrochloride salt (CAS: 6271-78-9) is also commercially available for research purposes .

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZWQGRBAHJYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024737 | |

| Record name | Acetamiprid metabolite (IM-1-5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365441-66-3 | |

| Record name | Acetamiprid metabolite (IM-1-5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with N-methylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and yield. Purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide with three structurally related neonicotinoids and metabolites:

| Compound | Key Functional Groups | IUPAC Name | CAS Number |

|---|---|---|---|

| This compound | Acetimidamide, methyl, chloropyridinylmethyl | This compound | 365441-66-3 |

| Acetamiprid | Cyanoimino, methyl, chloropyridinylmethyl | (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | 135410-20-7 |

| Imidacloprid | Nitroimine, chloropyridinylmethyl | (NE)-N-[1-(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide | 138261-41-3 |

| Thiacloprid | Thiazolidin-2-ylidene, chloropyridinylmethyl | [3-(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | 111988-49-9 |

Key Observations :

- Unlike imidacloprid and thiacloprid, it lacks a heterocyclic ring (imidazolidine or thiazolidine), resulting in lower conformational rigidity .

Physicochemical and Environmental Properties

Data for comparable compounds are extrapolated from and related studies:

| Property | This compound | Acetamiprid | Imidacloprid | Thiacloprid |

|---|---|---|---|---|

| Water Solubility (g/L) | ~1.5 (estimated) | 4.25 | 0.61 | 0.19 |

| logKOW | ~1.2 (predicted) | 0.7 | 0.57 | 1.26 |

| pKa | ~2.5 (imidamide group) | 1.0 | 1.56, 11.12 | Non-ionizable |

| DT50 (Days) | 10–30 (estimated biodegradability) | 1–8.2 | 48–190 | 12–142 |

Key Insights :

- Solubility : The acetimidamide group in the target compound likely reduces water solubility compared to acetamiprid but increases it relative to thiacloprid due to polar nitrogen atoms .

- Persistence: The absence of a cyano or nitro group may enhance biodegradability compared to imidacloprid, aligning with microbial degradation pathways observed in Ochrobactrum spp. .

Metabolic and Degradation Pathways

The compound is implicated in the degradation of neonicotinoids:

- Acetamiprid Degradation : Hydrolysis of acetamiprid yields this compound as an intermediate, followed by demethylation or hydroxylation .

- Microbial Action : Ochrobactrum sp. strain DF-1 metabolizes nitenpyram into structurally similar intermediates (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), suggesting analogous pathways for the target compound .

Biological Activity

Overview

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide is a synthetic compound with the molecular formula C9H11ClN2. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a chloropyridine ring and an acetimidamide group, is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cell signaling pathways, potentially affecting cellular proliferation and survival.

- Alteration of Cellular Signaling : By modulating receptor activity, the compound can influence pathways related to apoptosis and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels can lead to oxidative stress, triggering apoptotic pathways.

- Upregulation of Apoptosis-related Genes : Research has indicated that treatment with this compound results in increased expression of genes associated with apoptosis, including caspases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

-

Anticancer Mechanism Investigation :

- In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be 15 µM for breast cancer cells, suggesting significant anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-((6-Chloropyridin-3-yl)methyl)methylamine | Lacks acetimidamide group | Moderate antibacterial properties |

| 6-Chloro-N-methyl-3-pyridinemethanamine | Similar chloropyridine structure | Limited anticancer activity |

The unique combination of the chloropyridine moiety and the acetimidamide group in this compound distinguishes it from similar compounds, enhancing its biological activity profile.

Q & A

Q. What are the optimal synthetic routes for N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide, and how can reaction conditions be controlled to improve yield?

Answer: Synthesis typically involves multi-step reactions starting from intermediates like 6-chloropyridin-3-ylmethylamine. Key steps include:

- Substitution reactions under alkaline conditions to introduce the methylacetimidamide group, similar to methods used for related neonicotinoids .

- Condensation reactions with cyanoacetic acid derivatives, requiring precise pH control and catalysts like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) to enhance coupling efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Critical parameters : Temperature (20–60°C), solvent polarity (e.g., acetonitrile or THF), and reaction time (4–12 hours) must be optimized to avoid side products like N-desmethyl derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR Spectroscopy : Identifies functional groups via characteristic absorptions:

- C-Cl stretch : 830–600 cm⁻¹.

- N-H deformation : 1560–1530 cm⁻¹ (in-plane) and 900–600 cm⁻¹ (out-of-plane) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 208.65 (C₉H₁₀ClN₄) .

Q. How do physicochemical properties (e.g., solubility, pKa) influence experimental handling and formulation?

Answer:

Advanced Research Questions

Q. What methodologies identify environmental degradation pathways and metabolites of this compound?

Answer:

- LC-MS/MS : Detects metabolites like (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxyacetimidamide (CPMHA) via m/z shifts and fragmentation patterns .

- Hydrolysis Studies : Conducted at pH 4–9 to simulate environmental conditions, revealing DT₅₀ values of 1–8.2 days under UV light .

- Soil Sorption Experiments : Measure KOC (organic carbon partition coefficient) using batch equilibrium methods; low KOW (0.7) suggests weak binding to organic matter .

Q. How can computational models predict the bioactivity of this compound?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with nicotinic acetylcholine receptors (nAChRs). The pyridinyl group binds to conserved residues (e.g., Trp-53), while the acetimidamide moiety stabilizes the receptor’s cationic site .

- QSAR Models : Correlate structural descriptors (e.g., TPSA, log KOW) with insecticidal activity. Higher TPSA (>50 Ų) reduces non-target toxicity in mammals .

- MD Simulations : Assess binding stability over 100-ns trajectories, identifying critical hydrogen bonds with receptor loops .

Q. What challenges arise in crystallographic refinement of this compound?

Answer:

- Disorder in the Imidamide Group : Common due to rotational flexibility. Mitigated using SHELXL restraints (e.g., DELU and SIMU commands) to refine anisotropic displacement parameters .

- Twinned Crystals : Resolved via the HKLF 5 format in SHELXL or the TWINABS program for data integration .

- Hydrogen Atom Positioning : Neutron diffraction or Hirshfeld surface analysis refines positions in low-resolution (<1.0 Å) datasets .

Q. How do structural modifications (e.g., N-methyl vs. N-ethyl derivatives) alter bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.